(R)-3-amino-4,4-dimethylpentanoic acid
Overview
Description
®-3-amino-4,4-dimethylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, along with a unique side chain that includes a dimethylpentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The reaction typically starts with the preparation of a suitable precursor, such as a ketone or aldehyde, which is then subjected to reductive amination to introduce the amino group. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, along with appropriate solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of ®-3-amino-4,4-dimethylpentanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, reducing the need for chiral catalysts and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
®-3-amino-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-amino-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound may also be involved in metabolic pathways, where it undergoes enzymatic transformations to produce bioactive metabolites.
Comparison with Similar Compounds
®-3-amino-4,4-dimethylpentanoic acid can be compared with other similar compounds, such as:
®-3-amino-4-methylpentanoic acid: This compound has a similar structure but lacks one of the methyl groups, leading to different steric and electronic properties.
®-3-amino-4,4-dimethylhexanoic acid: This compound has an additional carbon in the side chain, which can affect its reactivity and interactions with molecular targets.
The uniqueness of ®-3-amino-4,4-dimethylpentanoic acid lies in its specific side chain structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3R)-3-amino-4,4-dimethylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMSUZKTGRXZNZ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283299 | |
Record name | (R)-3-Amino-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367278-49-7 | |
Record name | (R)-3-Amino-4,4-dimethylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367278-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-Amino-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 367278-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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